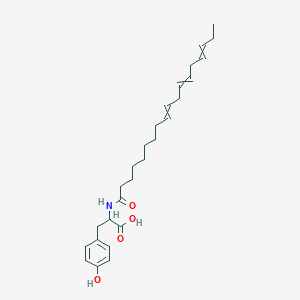
N-Octadeca-9,12,15-trienoyltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octadeca-9,12,15-trienoyltyrosine is a compound that combines a fatty acid chain with a tyrosine amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadeca-9,12,15-trienoyltyrosine typically involves the esterification of octadeca-9,12,15-trienoic acid with tyrosine. The reaction conditions often include the use of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
化学反应分析
Types of Reactions
N-Octadeca-9,12,15-trienoyltyrosine can undergo several types of chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group of tyrosine can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Various tyrosine derivatives with different functional groups.
科学研究应用
N-Octadeca-9,12,15-trienoyltyrosine has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and surfactants.
作用机制
The mechanism of action of N-Octadeca-9,12,15-trienoyltyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can integrate into lipid bilayers, affecting membrane fluidity and function. The tyrosine moiety can interact with proteins, potentially modulating their activity and signaling pathways.
相似化合物的比较
Similar Compounds
Octadeca-9,12,15-trienoic acid: A fatty acid with similar structural features but lacking the tyrosine moiety.
Tyrosine esters: Compounds where tyrosine is esterified with different fatty acids.
Uniqueness
N-Octadeca-9,12,15-trienoyltyrosine is unique due to its combination of a polyunsaturated fatty acid and an amino acid. This dual functionality allows it to participate in a wide range of biochemical and chemical processes, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
259143-19-6 |
|---|---|
分子式 |
C27H39NO4 |
分子量 |
441.6 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-(octadeca-9,12,15-trienoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32) |
InChI 键 |
DEQLZTQITSWABQ-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768156.png)
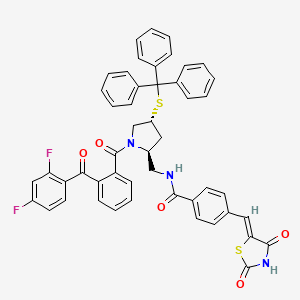
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B10768185.png)
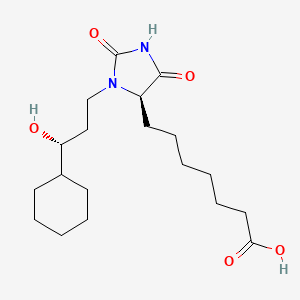

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)
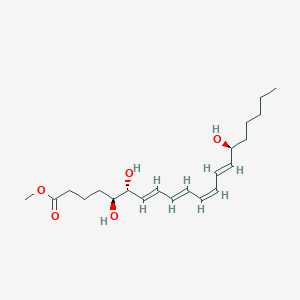
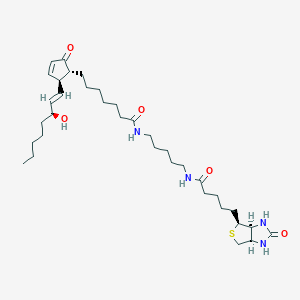
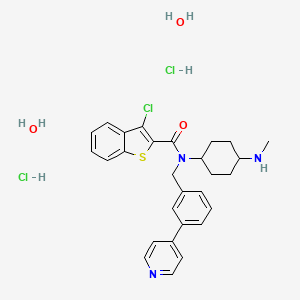
![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)
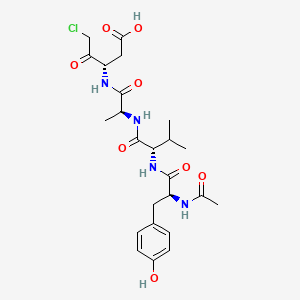
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)
